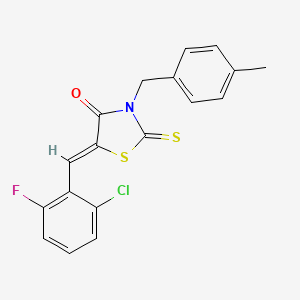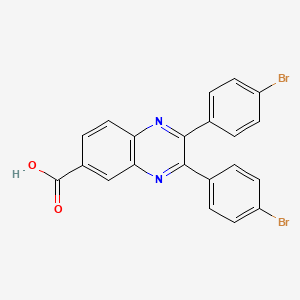![molecular formula C18H21N3O3S B4629398 methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4629398.png)
methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including Dieckmann cyclization, standard acylation, oxidation processes, and nucleophilic substitution reactions. For instance, Dieckmann cyclization has been utilized to form piperazine-2,5-diones, indicating a method that might be relevant to the synthesis of related compounds (Claude Larrivée Aboussafy & D. Clive, 2012). Additionally, nucleophilic substitution of the cyano group has been applied in the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates (A. Krinochkin et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied using techniques like single crystal X-ray diffraction, which confirms the structure of synthesized compounds and helps understand their molecular geometry and electronic structure. An example is the study on 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate (A. Ramazani et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar complexity often explore the roles of substituents and the effects of different functional groups on the molecule's reactivity. For example, the synthesis and biological evaluation of thiophene derivatives as allosteric enhancers show the influence of substituents on the molecule's activity (R. Romagnoli et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies on similar compounds often utilize X-ray crystallography to determine the crystalline structure and infer physical properties (A. Ramazani et al., 2011).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate have been explored for their potential in synthesizing new derivatives with antimicrobial activities. For instance, the synthesis of various triazole derivatives, including those with piperazine moieties, has been demonstrated, with some showing promising antimicrobial properties against test microorganisms (Bektaş et al., 2010).
Dieckmann Cyclization and Piperazine-2,5-diones
Another significant application is in the field of organic chemistry, where compounds like methyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)carbonyl]amino}-3-thiophenecarboxylate serve as substrates for chemical reactions such as Dieckmann cyclization. This process leads to the formation of piperazine-2,5-diones, a crucial intermediate for various chemical syntheses (Aboussafy & Clive, 2012).
Solid-State NMR and Molecular Structure Analysis
In physical chemistry, these compounds are used to study molecular structures and polymorphism in pharmaceutical solids. Solid-state NMR (SSNMR) and electronic structure calculations have been employed to analyze molecular structures, providing insights into the sensitivity of carbon and nitrogen sites to changing molecular conformation (Smith et al., 2006).
Synthesis of Piperazine Substituted Quinolones
In medicinal chemistry, derivatives of this compound have been used in the synthesis of piperazine-substituted quinolones, which are important in the development of pharmaceutical compounds. These derivatives have been synthesized using various amine components, indicating their versatility in chemical synthesis (Fathalla & Pazdera, 2017).
Biological Activity Studies
These compounds are also pivotal in synthesizing derivatives for biological activity studies. For instance, a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, which are synthesized using these compounds, were explored for their antibacterial and antifungal activities, showcasing the potential of these derivatives in medicinal research (Mohanty et al., 2015).
properties
IUPAC Name |
methyl 5-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-12-15(17(22)24-2)16(25-13)19-18(23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIUZFAQYUQUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-2-{[(4-phenylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)

![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)
![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)
![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)
![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4629384.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)
